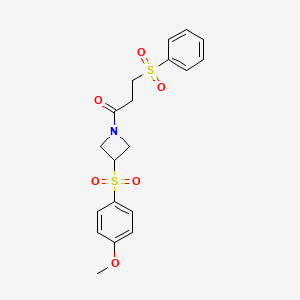
1-(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)-3-(phenylsulfonyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)-3-(phenylsulfonyl)propan-1-one is a useful research compound. Its molecular formula is C19H21NO6S2 and its molecular weight is 423.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)-3-(phenylsulfonyl)propan-1-one is a complex organic compound with significant potential in medicinal chemistry. Its structure features an azetidine ring, sulfonyl groups, and various aromatic substitutions, which contribute to its biological activity. This article explores the compound's biological properties, synthesis methods, and potential therapeutic applications.
- Molecular Formula : C19H21NO6S2
- Molecular Weight : 423.5 g/mol
- CAS Number : 1706144-91-3
The compound's unique structure allows for various interactions within biological systems, making it a candidate for drug development.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The sulfonyl groups may facilitate hydrogen bonding or electrostatic interactions, while the azetidine ring contributes to the compound's overall stability and reactivity. Preliminary studies suggest that similar compounds exhibit enhanced lipophilicity due to substituents like trifluoromethyl groups, potentially improving cell membrane permeability and target protein interactions.
Pharmacological Studies
Research indicates that compounds with similar structures have shown promising results in various pharmacological assays:
- Anticancer Activity : Certain derivatives of sulfonamide-based compounds have demonstrated inhibitory effects on cancer cell lines by disrupting critical signaling pathways involved in cell proliferation and survival.
- Antimicrobial Properties : Compounds featuring sulfonamide groups are often evaluated for their antibacterial and antifungal activities. In vitro studies have indicated significant antimicrobial efficacy against various pathogens.
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds, providing insights into the potential applications of this compound:
- Antitumor Activity : A study on related sulfonamide derivatives revealed IC50 values indicating potent inhibition of cancer cell growth in vitro. For instance, analogs exhibited IC50 values ranging from 5 to 15 µM against specific cancer cell lines .
- Antimicrobial Efficacy : Research has shown that sulfonamide-containing compounds can inhibit bacterial growth effectively. One study reported a significant reduction in bacterial colony counts when treated with a sulfonamide derivative at concentrations as low as 10 µg/mL .
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Azetidine Ring : Cyclization reactions involving appropriate precursors are used to construct the azetidine framework.
- Introduction of Sulfonyl Groups : The azetidine intermediate is reacted with sulfonyl chlorides under basic conditions to form the desired sulfonamide derivatives.
- Final Coupling Reaction : The final product is obtained by coupling the sulfonamide intermediate with phenolic or other suitable electrophiles using coupling reagents like palladium catalysts .
Properties
IUPAC Name |
3-(benzenesulfonyl)-1-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO6S2/c1-26-15-7-9-17(10-8-15)28(24,25)18-13-20(14-18)19(21)11-12-27(22,23)16-5-3-2-4-6-16/h2-10,18H,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDCACFGSQGZSPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)CCS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














